2-[(2-chloroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[(2-chloroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with phthalimide in the presence of a base. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), under reflux conditions . The use of silver nanoparticles as a catalyst has been reported to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process. The choice of solvent, temperature, and catalyst are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-[(2-chloroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(2-chloroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit topoisomerase II, an enzyme involved in DNA replication, which contributes to its anticancer activity . The exact molecular pathways and targets may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoline-3-carbaldehyde: A precursor in the synthesis of the target compound.
Quinoline N-oxide derivatives: Products of oxidation reactions.
Tetrahydroquinoline derivatives: Products of reduction reactions.
Uniqueness
2-[(2-chloroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific structure, which combines the quinoline and isoindole moieties. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various scientific applications .
Properties
IUPAC Name |
2-[(2-chloroquinolin-3-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2/c19-16-12(9-11-5-1-4-8-15(11)20-16)10-21-17(22)13-6-2-3-7-14(13)18(21)23/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIYFXHTSBXDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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